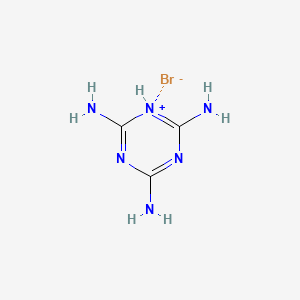

1,3,5-Triazine-2,4,6-triamine, hydrobromide

Übersicht

Beschreibung

1,3,5-Triazine-2,4,6-triamine, hydrobromide: . It is a derivative of melamine, a triazine compound, and is typically found as a white to pale yellow crystalline powder . This compound is known for its stability and is used in various applications, including as a catalyst and chemical reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is generally synthesized by reacting melamine with hydrobromic acid . The reaction typically involves dissolving melamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar route, where large-scale reactors are used to mix melamine and hydrobromic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.

Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,3,5-Triazine-2,4,6-triamine derivatives in cancer treatment. A notable investigation evaluated a series of s-triazine hydrazone derivatives for their antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compounds demonstrated IC50 values ranging from 1.0 µM to 19.51 µM, indicating strong to moderate activity against these cancer types .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound ID | Structure Type | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |

|---|---|---|---|

| 11 | Morpholine-substituted | 1.0 | 0.98 |

| 10 | Piperidine-substituted | 32.8 | >50 |

| 12 | Mixed substituents | 17.7 | 30.4 |

The study concluded that the substituents on the s-triazine core significantly influence the antiproliferative activity .

Diabetes Management

Another application of this compound is in the management of metabolic syndromes and diabetes. A patent describes its use as a pharmaceutical composition for treating diabetes characterized by insulin resistance and metabolic abnormalities . The compound's mechanism involves enhancing glucose metabolism and reducing blood glucose levels.

Material Science

Polymer Production

In material science, melamine is widely used in the production of resins and plastics. Melamine-formaldehyde resin is a thermosetting plastic known for its durability and resistance to heat and chemicals. This resin is utilized in laminates, adhesives, and coatings .

Table 2: Properties of Melamine-Formaldehyde Resin

| Property | Value |

|---|---|

| Density | 1.20 g/cm³ |

| Thermal Stability | Up to 150 °C |

| Chemical Resistance | Excellent against acids/bases |

Agriculture

Fertilizers

Melamine has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content (66% by weight). Its slow degradation rate allows for prolonged nutrient availability in soil systems .

Case Study: Use in Fertilizers

A study demonstrated the effectiveness of melamine-based fertilizers in enhancing crop yield compared to traditional urea fertilizers. The application resulted in a significant increase in nitrogen uptake and improved plant growth metrics over a growing season .

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Melamine (1,3,5-Triazine-2,4,6-triamine): A common derivative used in the production of plastics and resins.

Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of herbicides and disinfectants.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A starting material for the synthesis of various herbicides.

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .

Biologische Aktivität

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine when in its hydrobromide form, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

1,3,5-Triazine derivatives have been recognized for their antiviral , antibacterial , anticancer , and anti-inflammatory properties. The compound has been investigated for various therapeutic applications, including the treatment of metabolic syndromes and cancers associated with the deletion of the P53 gene .

Table 1: Summary of Biological Activities

The biological activity of 1,3,5-Triazine-2,4,6-triamine is attributed to its ability to interact with specific biological targets. For instance:

- Antiviral Mechanism : Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in viral proteins, enhancing its antiviral efficacy against PVY .

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with tumor growth and survival .

- Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of a derivative of 1,3,5-Triazine-2,4,6-triamine against PVY. The results indicated:

- Curative Activity : 53.3% effectiveness.

- Protective Activity : 56.9% effectiveness.

- Inactivation Activity : 85.8% effectiveness.

These results were comparable to established antiviral agents like ningnanmycin .

Research on Anticancer Properties

Another study highlighted the anticancer potential of the compound in models with P53 gene deletions. The findings suggested that treatment with 1,3,5-Triazine derivatives resulted in significant tumor reduction and improved survival rates in experimental models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Triazine-2,4,6-triamine derivatives, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting cyanuric chloride with amines under alkaline conditions (e.g., NaOH, K₂CO₃) in solvents like acetone or THF. Optimization includes adjusting pH (using dilute NaOH) and temperature (70°C for reflux) to improve yield . For hydrobromide salt formation, post-synthetic treatment with HBr is required.

Q. What spectroscopic and analytical techniques are used to characterize 1,3,5-Triazine-2,4,6-triamine hydrobromide?

- Methodological Answer :

- IR spectroscopy confirms NH₂ and triazine ring vibrations (e.g., 3400 cm⁻¹ for N-H stretches) .

- Elemental analysis verifies C:N:H ratios, critical for confirming purity (>99% assay via HClO₄ titration) .

- X-ray crystallography resolves crystal structure, while HPLC monitors reaction progress .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral and dermal toxicity (GHS Category 4) and may irritate the respiratory tract. Use PPE (gloves, lab coats, goggles) and work in fume hoods. Store in combustible solids cabinets (storage code 11) away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical aid for ingestion .

Advanced Research Questions

Q. How do substituents on the triazine core influence biological activity, and how can contradictory efficacy data be resolved?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing electrophilicity, while bulky groups (e.g., benzothiazole) improve antifungal properties. Contradictions arise from variations in microbial strains or assay conditions. Resolve via:

- Dose-response studies to establish MIC/MBC values.

- Molecular docking to correlate substituent effects with target binding (e.g., fungal cytochrome P450) .

Q. What mechanistic insights explain the reactivity of 1,3,5-Triazine-2,4,6-triamine with hydrated electrons (e⁻ₐq) in aqueous environments?

- Methodological Answer : Radiolysis studies show e⁻ₐq attacks the electron-deficient triazine ring, leading to reductive degradation. Kinetic analysis (via pulse radiolysis) reveals rate constants (k ≈ 10⁹ M⁻¹s⁻¹) dependent on pH and substituents. This mechanism is critical for environmental fate studies .

Q. How can surface-assisted polymerization of triazine derivatives be monitored for material science applications?

- Methodological Answer : Low-temperature UHV-STM tracks polymerization on Au(111) surfaces. Key steps:

- H-bonded precursor assembly at 300–470 K.

- Amic acid intermediate formation at 550 K.

- Imidization at >600 K, forming covalent polyimide networks. Gold surface reconstruction influences 2D connectivity .

Q. What strategies improve the thermal stability of triazine-based polymers?

- Methodological Answer : Copolymerization with formaldehyde or phenol enhances stability. For example:

- Melamine-formaldehyde resins achieve autoignition temperatures >600°C.

- Crosslinking density is optimized via stoichiometric control of monomers (e.g., urea:melamine ratios) .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the ecotoxicity of triazine derivatives?

- Methodological Answer :

- Acute toxicity assays : Use Daphnia magna (LC₅₀ = 40.3 mg/L) and algae (EC₅₀ = 11.6 mg/L) for aquatic toxicity .

- Bioaccumulation : Measure BCF (bioconcentration factor) in fish; values <100 indicate low persistence.

- Statistical validation : Apply ANOVA to compare toxicity across species and concentrations .

Q. What computational methods predict the bioactivity of novel triazine derivatives?

- Methodological Answer :

- QSAR models : Correlate substituent Hammett constants (σ) with antimicrobial activity.

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess electron affinity and HOMO-LUMO gaps .

Q. Contradiction Resolution

Q. Why do some studies report conflicting results on the antifungal activity of triazine derivatives?

- Methodological Answer : Variability arises from:

- Strain specificity : Candida albicans may show resistance due to efflux pumps absent in Aspergillus.

- Solvent effects : DMSO vs. water alters compound solubility and bioavailability.

- Standardization : Follow CLSI guidelines for broth microdilution assays to ensure reproducibility .

Eigenschaften

CAS-Nummer |

29305-12-2 |

|---|---|

Molekularformel |

C3H7BrN6 |

Molekulargewicht |

207.03 g/mol |

IUPAC-Name |

1,3,5-triazine-2,4,6-triamine;hydrobromide |

InChI |

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

InChI-Schlüssel |

PVKCVCDTYNNNOG-UHFFFAOYSA-N |

SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N.[Br-] |

Kanonische SMILES |

C1(=NC(=NC(=N1)N)N)N.Br |

Key on ui other cas no. |

29305-12-2 |

Verwandte CAS-Nummern |

148292-44-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.